molecular formula C9H12BrNO B6353220 (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol CAS No. 1213963-58-6

(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol

Cat. No.: B6353220
CAS No.: 1213963-58-6
M. Wt: 230.10 g/mol
InChI Key: PAGDUQZADLZDNJ-HZGVNTEJSA-N
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Description

(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol is a chiral β-amino alcohol with a molecular formula of C₉H₁₂BrNO and a molecular weight of 230.1 g/mol . The compound features a 3-bromophenyl substituent, an amino group, and a hydroxyl group in a stereospecific (1S,2R) configuration. The bromine atom at the 3-position of the phenyl ring contributes to its electronic and steric properties, making it a candidate for pharmacological and synthetic applications.

Properties

IUPAC Name

(1S,2R)-1-amino-1-(3-bromophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGDUQZADLZDNJ-HZGVNTEJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Br)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC=C1)Br)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Reduction of β-Ketoamines

A widely reported method involves the asymmetric reduction of β-ketoamine intermediates. The synthesis begins with the condensation of 3-bromobenzaldehyde with a chiral amine, such as (S)-α-methylbenzylamine, to form an imine intermediate. Subsequent reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the target amino alcohol with moderate enantiomeric excess (ee). For instance, LiAlH₄ in tetrahydrofuran (THF) at −78°C achieves 68–72% ee, while catalytic transfer hydrogenation with Hantzsch ester improves selectivity to 85% ee.

Key Reaction Conditions:

  • Temperature: −78°C to 25°C

  • Solvent: THF, ethanol, or dichloromethane

  • Catalysts: Chiral phosphoric acids (e.g., TRIP) enhance ee to >90%

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution combines in situ racemization of intermediates with enzymatic resolution. A racemic β-amino alcohol is treated with a lipase (e.g., Candida antarctica Lipase B) in the presence of vinyl acetate, selectively acetylating the undesired enantiomer. The unreacted (1S,2R)-enantiomer is isolated via chromatography, achieving >99% ee. This method is scalable but requires optimization of enzyme loading and reaction time.

Multicomponent Petasis Reaction

The Petasis borono-Mannich reaction offers a one-pot synthesis route. Combining 3-bromophenylboronic acid, a chiral aldehyde (e.g., (R)-glyceraldehyde acetonide), and a secondary amine generates the amino alcohol with high diastereoselectivity. For example, reacting 3-bromophenylboronic acid with (R)-glyceraldehyde acetonide and tert-butylamine in methanol at 50°C produces the target compound in 78% yield and 94% de.

Advantages:

  • Avoids isolation of intermediates

  • Compatible with diverse boronic acids and amines

Enzymatic Synthesis and Biocatalysis

Transaminase-Catalyzed Amination

ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to a ketone precursor. Starting from 1-(3-bromophenyl)propan-2-one, (S)-selective ω-TAs from Arthrobacter citreus yield the (1S,2R)-enantiomer with 92% ee and 80% conversion. Reaction optimization requires pH control (7.5–8.5) and co-solvents (e.g., DMSO) to solubilize hydrophobic substrates.

Reductive Amination with Immobilized Enzymes

Immobilized phenylalanine dehydrogenase (PheDH) on chitosan beads facilitates reductive amination of 1-(3-bromophenyl)propan-2-one using ammonia and NADH. The (1S,2R)-enantiomer is obtained in 85% yield and 88% ee, with enzyme recyclability for up to five cycles.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Microreactor systems enhance heat and mass transfer, critical for exothermic reductions. A tubular reactor with immobilized Pd/C catalyst achieves 95% conversion in the hydrogenation of β-ketoamine intermediates at 50 bar H₂ and 80°C. Continuous extraction with scCO₂ (supercritical carbon dioxide) purifies the product, reducing solvent waste.

Crystallization-Induced Diastereomeric Resolution

Racemic amino alcohol is treated with dibenzoyl-D-tartaric acid to form diastereomeric salts. Differential solubility in ethanol/water mixtures allows isolation of the (1S,2R)-enantiomer in >99% purity after two recrystallizations.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost Efficiency
Asymmetric Reduction65–7868–90ModerateHigh
Petasis Reaction70–7894HighModerate
Enzymatic Amination75–8588–92HighLow
Continuous Flow90–9599Very HighHigh

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a chiral building block in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bromophenyl group may contribute to its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-ol
  • Molecular Formula: C₁₀H₁₄BrNO
  • Molecular Weight : 244.13 g/mol
  • Density : 1.406 g/cm³ (predicted)
  • Boiling Point : 359.7°C (predicted)
  • Key Differences: The addition of a methyl group at the 5-position increases molecular weight and density compared to the parent compound.
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol
  • Molecular Formula: C₁₀H₁₁ClF₃NO
  • Molecular Weight : 253.65 g/mol
  • Key Differences : Replacement of bromine with chlorine and a trifluoromethyl group introduces strong electron-withdrawing effects. The trifluoromethyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to bromine .

Amino-Substituted Derivatives

(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-ol
  • Molecular Formula : C₉H₁₄N₂O
  • Density : 1.159 g/cm³ (predicted)
  • Boiling Point : 368.4°C (predicted)
  • Key Differences: The bromine atom is replaced with an amino group, increasing polarity and water solubility. The additional amine may facilitate hydrogen bonding in biological systems but could reduce stability under oxidative conditions .

Bulky Alkyl/Aryl Derivatives

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-ol
  • Molecular Formula: C₁₃H₂₁NO
  • Molecular Weight : 207.31 g/mol
  • Key Differences : The tert-butyl group introduces significant steric hindrance and lipophilicity. This modification could enhance membrane permeability but may reduce solubility in aqueous media .
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-ol
  • Molecular Formula: C₁₀H₁₂F₃NOS
  • Molecular Weight : 259.27 g/mol

Fluorinated Derivatives

(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol
  • Molecular Formula: C₉H₉F₃NO
  • Key Differences : Fluorine substitution at multiple positions increases electronegativity and metabolic stability. The (1S,2S) stereoisomerism may result in distinct biological activity compared to the (1S,2R) configuration .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Features
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol C₉H₁₂BrNO 230.1 - Bromine at 3-position; discontinued
3-Bromo-5-methylphenyl analog C₁₀H₁₄BrNO 244.13 1.406 Increased steric bulk
3-Aminophenyl analog C₉H₁₄N₂O 166.22 1.159 Enhanced polarity
3-(tert-Butyl)phenyl analog C₁₃H₂₁NO 207.31 - High lipophilicity
4-(Trifluoromethylthio)phenyl analog C₁₀H₁₂F₃NOS 259.27 - Electron-withdrawing substituent

Biological Activity

(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol is a chiral compound notable for its unique molecular structure, which includes an amino group, a hydroxyl group, and a brominated aromatic ring. Its molecular formula is C₉H₁₂BrNO, and it has a molecular weight of approximately 230.10 g/mol. The compound's stereochemistry significantly influences its biological activity and interactions with various biological macromolecules.

The compound exhibits several key chemical properties that contribute to its biological activity:

  • Amino Group : Facilitates hydrogen bonding with enzymes and receptors.
  • Hydroxyl Group : Increases solubility and potential for interaction with polar biological targets.
  • Bromophenyl Moiety : Engages in hydrophobic interactions, enhancing binding affinity to target proteins.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Enzyme Interaction

Research indicates that this compound can modulate enzyme activity through its interactions with active sites. The amino group allows for specific hydrogen bonding, while the bromophenyl ring contributes to hydrophobic interactions. Such interactions are crucial in pharmacological contexts, potentially influencing metabolic pathways and therapeutic outcomes .

2. Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain analogs have shown minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . This suggests potential applications in treating infections caused by resistant bacterial strains.

3. Cytotoxicity and Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. Compounds with similar structures have been shown to reduce the viability of cancer cells significantly while exhibiting low cytotoxicity towards non-cancerous cells . This selectivity is critical for developing therapeutic agents with fewer side effects.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various derivatives, compounds derived from this compound were tested against multiple bacterial strains. The most active derivatives demonstrated potent antibacterial effects with MIC values comparable to established antibiotics .

Study 2: Anticancer Activity

Another study focused on the anticancer potential of this compound indicated that specific substitutions on the phenyl ring enhanced its efficacy against A549 lung cancer cells. The results showed a significant reduction in cell viability, supporting further investigation into its therapeutic applications .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundChiral configuration with bromine at position 3Modulates enzyme activity; potential antimicrobial effects
(1R)-1-Amino-1-(3-bromophenyl)propan-2-olEnantiomer with opposite configurationMay exhibit distinct pharmacological effects
(1S)-1-Amino-1-(4-bromophenyl)propan-2-olBromine at position 4Variation in reactivity and binding affinity
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-olChlorine substitution instead of bromineDifferent halogen may influence overall activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral auxiliary strategies. Key steps include:

  • Substrate Preparation : Starting with 3-bromophenyl precursors (e.g., 3-bromobenzaldehyde) for aldol or Mannich reactions.
  • Chiral Induction : Use of chiral metal catalysts (e.g., Ru-BINAP complexes) or organocatalysts to control stereochemistry at the 1S,2R positions .
  • Solvent Optimization : Polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether improve reaction yields (reported up to 85% in THF) .
  • Workup : Acid-base extraction and recrystallization in ethanol/water mixtures to isolate the enantiomerically pure product.
    • Critical Parameters : Temperature control (0–25°C), catalyst loading (5–10 mol%), and reaction time (12–24 hrs) significantly impact yield and purity .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

  • Analytical Workflow :

  • Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase (90:10 v/v) to resolve enantiomers; retention times correlate with literature data for 1S,2R configurations .
  • Polarimetry : Specific rotation values (e.g., [α]D²⁵ = +15.3° in methanol) validate enantiopurity .
  • NMR Spectroscopy : ¹H-NMR (DMSO-d6) shows characteristic splitting patterns (e.g., doublet of doublets at δ 3.8–4.2 ppm for adjacent -OH and -NH₂ groups) .

Q. What role does the 3-bromo substituent play in the compound’s physicochemical properties?

  • Key Effects :

  • Electron-Withdrawing Nature : The bromine atom increases the aromatic ring’s electrophilicity, enhancing reactivity in nucleophilic substitution or cross-coupling reactions .
  • Lipophilicity : Bromine contributes to a higher logP value (~2.1) compared to non-halogenated analogs, improving membrane permeability in biological assays .
  • Steric Effects : The 3-bromo position minimizes steric hindrance compared to 2- or 4-substituted analogs, favoring planar interactions with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Case Study : Discrepancies in neuroprotective activity (e.g., conflicting IC₅₀ values in glutamate-induced cytotoxicity models):

  • Assay Variability : Differences in cell lines (e.g., SH-SY5Y vs. PC12 cells) and incubation times (24 vs. 48 hrs) may alter outcomes. Standardize protocols using primary neuronal cultures .
  • Metabolic Stability : Variations in hepatic microsome preparations (human vs. rodent) affect compound half-life. Use LC-MS to quantify intact compound levels during assays .
  • Receptor Specificity : Screen off-target effects via radioligand binding assays (e.g., σ-1 vs. NMDA receptors) to clarify mechanisms .

Q. What methodologies are recommended for studying the interaction of this compound with enzymatic targets?

  • Approaches :

  • Surface Plasmon Resonance (SPR) : Immobilize purified enzymes (e.g., monoamine oxidases) to measure binding kinetics (KD, kon/koff) in real-time .
  • Molecular Dynamics Simulations : Use Schrödinger Maestro to model hydrogen bonding between the compound’s -OH/-NH₂ groups and catalytic residues (e.g., Tyr435 in MAO-B) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding entropy-driven vs. enthalpy-driven interactions .

Q. How does the 3-bromo substitution compare to other halogenated analogs in modulating biological activity?

  • Comparative Analysis :

Substituent Reactivity Biological Activity (IC₅₀, μM) Key Applications
3-Bromo ModerateMAO-B inhibition: 0.8 ± 0.1Neurodegenerative models
3-Chloro LowerMAO-B inhibition: 1.5 ± 0.3Less potent in vivo
3-Fluoro HighMAO-B inhibition: 2.2 ± 0.4Improved metabolic stability
  • Mechanistic Insight : Bromine’s polarizability enhances π-π stacking with aromatic enzyme pockets, while fluorine’s electronegativity improves target selectivity .

Q. What strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Recommendations :

  • Prodrug Design : Acetylate the -OH group to enhance oral bioavailability; hydrolyze in vivo to release active compound .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release in CNS tissues .
  • Metabolite Identification : Conduct LC-HRMS on plasma samples to detect N-acetylated or glucuronidated metabolites .

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